4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Description
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (CAS: 614731-49-6) is a heterocyclic compound featuring a piperidine core linked via a methyl group to a 3-phenyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₃H₁₅N₃O·HCl, with a monoisotopic mass of 265.11 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. The phenyl group on the oxadiazole ring contributes to aromatic interactions, while the piperidine nitrogen provides basicity for salt formation. This compound is widely used as a building block in drug discovery, with commercial availability noted by suppliers like CymitQuimica and Combi-Blocks .
Properties
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11;/h1-5,11,15H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFICUZENWLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets and cause changes that inhibit the function of the target. For example, some 1,2,4-oxadiazoles have been shown to inhibit the Trypanosoma cruzi cysteine protease cruzain.
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can affect various biochemical pathways depending on their targets. For example, if the target is a protease, the compound could inhibit protein degradation, affecting various downstream processes.
Biological Activity
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound of interest due to its potential biological activities. The oxadiazole and piperidine moieties are known for their pharmacological significance, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H18ClN3O. The presence of the oxadiazole ring contributes to its biological properties, while the piperidine structure enhances its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazole can inhibit various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.25 μg/mL |
| 4b | Escherichia coli | 0.5 μg/mL |
In a study evaluating multiple derivatives, those containing the oxadiazole ring showed effective inhibition against common pathogens, suggesting that this compound may possess similar or enhanced activity .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with this structure have been reported to induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7b | A431 | <10 |
| 13 | HT29 | <15 |
In these studies, the presence of the phenyl group in the oxadiazole structure was found to be crucial for enhancing cytotoxicity against tumor cells . The mechanism of action often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 60% |
These findings indicate that this compound may serve as a lead compound for developing drugs targeting neurodegenerative diseases and other conditions related to enzyme dysregulation .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Study : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing that modifications in the piperidine structure significantly enhanced antimicrobial efficacy.
- Anticancer Research : A study on various oxadiazole derivatives indicated that those with electron-withdrawing groups exhibited higher potency against breast cancer cell lines compared to their analogs without such substitutions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group. The oxadiazole moiety is known for its biological activity and potential therapeutic applications. The molecular formula of this compound is C₁₄H₁₈ClN₃O, indicating the presence of chlorine and nitrogen atoms which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. Studies have synthesized various oxadiazole derivatives, including those similar to 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, demonstrating cytotoxic effects against different cancer cell lines. For instance, the synthesis of related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
2. Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Some studies suggest that derivatives of this compound may act as selective modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and have implications in treating neurological disorders such as schizophrenia and anxiety . This opens avenues for exploring its potential as a therapeutic agent in neuropharmacology.
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of oxadiazole derivatives have shown effectiveness against various bacterial strains. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . Further research is needed to establish the specific mechanisms through which this compound exerts its antimicrobial effects.
Material Science Applications
1. Photoluminescent Materials
Compounds containing oxadiazole units are being explored for their photoluminescent properties. The incorporation of this compound into polymer matrices could lead to the development of new materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) . The ability to tune the photophysical properties through chemical modification makes this compound a candidate for further exploration in material science.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Alkyl vs. Aryl Substituents
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride (QY-3823) :
Replacing the phenyl group with a methyl group reduces steric bulk and aromaticity. This analog (CAS: 1211666-31-7) has a molecular formula of C₉H₁₅N₃O·HCl and a molecular weight of 217.69 g/mol. The methyl group may improve metabolic stability but reduce target-binding affinity compared to the phenyl variant .4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride :
The cyclobutyl substituent introduces conformational rigidity and moderate lipophilicity. This compound is highlighted for agrochemical applications, suggesting enhanced environmental compatibility compared to phenyl derivatives .
Halogenated and Functionalized Substituents
- The molecular formula is C₁₃H₁₆Cl₂N₄O, with a molecular weight of 323.20 g/mol. The piperazine core (vs. piperidine) introduces an additional nitrogen, increasing basicity and solubility .
- Molecular weight is 301.81 g/mol (C₁₄H₂₄ClN₃O₂) .
Core Heterocycle Modifications
Piperidine vs. Piperazine Derivatives
- 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride :
Piperazine’s two nitrogen atoms increase hydrogen-bonding capacity and solubility. This derivative (CAS: 1170477-01-6) is explored for CNS applications due to improved blood-brain barrier penetration .
Triazole vs. Oxadiazole Derivatives
- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride :
Replacing oxadiazole with triazole (CAS: 1235440-58-0) alters electronic properties. The triazole’s additional nitrogen may enhance metal coordination, useful in catalysis or metalloenzyme inhibition .
Pharmacological and Physicochemical Properties
Table 1: Key Parameters of Selected Analogs
*Predicted using fragment-based methods.
Key Findings :
- Aromatic vs. Aliphatic Substituents : Phenyl groups enhance target affinity but may reduce solubility (e.g., target compound: 12.5 mg/mL vs. methyl analog: 18.3 mg/mL).
- Halogenation : Chlorine increases molecular weight and lipophilicity (LogP 2.5 for 4-chlorophenyl analog vs. 2.1 for target compound).
- Heterocycle Core : Piperazine derivatives show superior solubility but require careful toxicity profiling .
Q & A
Basic: What synthetic routes are commonly employed for preparing 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves coupling a piperidine derivative with a phenyl-oxadiazole precursor. For analogous piperidine-based compounds, a two-step approach is often used:
Nucleophilic substitution between a piperidine scaffold and an activated oxadiazole intermediate (e.g., using 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride).
Hydrochloride salt formation via acidification (e.g., HCl in ethanol) to improve stability and crystallinity .
Key conditions include:
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Catalysts : Triethylamine or DMAP to facilitate coupling reactions.
- Temperature : Room temperature for stability of sensitive intermediates.
Yield optimization requires rigorous purification (e.g., recrystallization or column chromatography) and monitoring via LC-MS .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Safety measures are derived from structurally similar piperidine derivatives:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity data unavailable; assume precautionary measures) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
- Storage : In airtight containers at room temperature, away from oxidizers and moisture .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Answer:
Computational strategies include:
- Density Functional Theory (DFT) : To predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
- Molecular docking : To simulate interactions with biological targets (e.g., enzymes or receptors). For example, the oxadiazole moiety may bind to hydrophobic pockets in kinase targets, suggesting modifications to improve affinity .
- Reaction path optimization : Quantum mechanical calculations (e.g., using Gaussian or COMSOL) to identify low-energy pathways for synthesis .
These methods reduce experimental trial-and-error and prioritize high-potential candidates .
Advanced: How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or buffer conditions. Standardize protocols using guidelines from (CRDC 2020 classification for experimental design) .
- Compound purity : Impurities (e.g., unreacted precursors) can skew results. Validate purity via NMR and HPLC (>95%) .
- Solubility effects : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .
Statistical tools (e.g., ANOVA or machine learning) can identify confounding variables .
Advanced: What strategies optimize reaction scalability while maintaining stereochemical integrity?
Answer:
Scalability challenges include:
- Temperature control : Use jacketed reactors for exothermic reactions (common in oxadiazole formation).
- Catalyst loading : Reduce costly catalysts (e.g., Pd-based) via flow chemistry setups .
- Stereochemical preservation : Chiral HPLC or enzymatic resolution to monitor/enhance enantiomeric excess .
Industrial-scale batch reactors (5–50 L) with in-line analytics (e.g., PAT tools) ensure reproducibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirm piperidine ring substitution patterns and oxadiazole connectivity .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- X-ray crystallography : Resolve hydrochloride salt crystal structure for solid-state stability analysis .
Advanced: How can machine learning models predict toxicity profiles or metabolic pathways for this compound?
Answer:
- Data curation : Train models on PubChem/ChemSpider datasets for similar piperidine derivatives .
- Features : Include molecular descriptors (e.g., LogP, topological surface area) and known ADMET properties .
- Algorithms : Random Forest or Graph Neural Networks (GNNs) to predict hepatic clearance or CYP450 interactions .
Validation requires in vitro assays (e.g., microsomal stability tests) to refine predictions .
Basic: What are the compound’s key physicochemical properties relevant to formulation studies?
Answer:
- Solubility : Likely poor aqueous solubility (logP ~2.5–3.5 for similar piperidine derivatives) .
- Melting point : ~200–220°C (hydrochloride salts typically have higher m.p. than free bases) .
- Hygroscopicity : Moderate; store in desiccators to prevent clumping .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; pH 6–7 buffers recommended .
Advanced: How can reaction kinetics studies improve understanding of degradation pathways?
Answer:
- Accelerated stability testing : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at storage temperatures .
- Mechanistic insights : Identify hydrolytic cleavage sites (e.g., oxadiazole ring opening) via isotopic labeling .
Advanced: What interdisciplinary approaches integrate this compound into materials science or catalysis?
Answer:
- Coordination chemistry : The oxadiazole N-atoms can act as ligands for transition metals (e.g., Ru or Ir) in photocatalytic systems .
- Polymer composites : Incorporate into conductive polymers (e.g., PEDOT analogs) for optoelectronic applications .
- Catalyst design : Piperidine moieties as chiral auxiliaries in asymmetric catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
